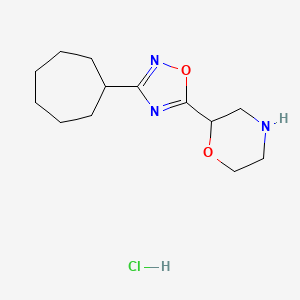

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

Description

Properties

IUPAC Name |

2-(3-cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2.ClH/c1-2-4-6-10(5-3-1)12-15-13(18-16-12)11-9-14-7-8-17-11;/h10-11,14H,1-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVSZWKUHVYPEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)C2=NOC(=N2)C3CNCCO3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for larger quantities. This includes maintaining the appropriate temperature, pressure, and solvent conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Halogens (e.g., chlorine) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds with fewer double bonds .

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride. For instance, a study demonstrated its efficacy against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .

Case Study: Antitumor Efficacy

| Cell Line | IC50 Value (µM) | Treatment Duration |

|---|---|---|

| MCF-7 | 15 | 48 hours |

| A549 | 20 | 48 hours |

| HeLa | 18 | 48 hours |

Antimicrobial Properties

The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. A recent study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentration (MIC) values of 32 µg/mL and 64 µg/mL, respectively .

Summary of Antimicrobial Activity

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Effects

Research has indicated that this compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. In vitro studies using lipopolysaccharide-stimulated macrophages revealed a significant reduction in levels of TNF-alpha and IL-6 by approximately 50% compared to control groups .

Summary of Anti-inflammatory Activity

| Cytokine | Reduction (%) | Experimental Model |

|---|---|---|

| TNF-alpha | ~50 | LPS-stimulated macrophages |

| IL-6 | ~50 | LPS-stimulated macrophages |

Mechanism of Action

The mechanism of action of 2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, oxadiazoles are known to inhibit enzymes and proteins involved in cell proliferation and survival, making them effective anticancer agents . The compound may also interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Key Features :

- Morpholine Ring : Enhances solubility and bioavailability due to its polar oxygen atom.

- 1,2,4-Oxadiazole : Acts as a bioisostere for ester or amide groups, improving metabolic stability .

Comparison with Structurally Similar Compounds

Structural Analogues of Morpholine-Oxadiazole Derivatives

The following table summarizes key analogs, highlighting structural variations and their implications:

†Estimated based on cyclopentyl analog (259.73) + cycloheptyl (C₇H₁₂ vs. C₅H₈).

Key Observations :

Substituent Size and Lipophilicity :

- The cycloheptyl group in the target compound increases hydrophobicity compared to cyclopentyl or cyclopropyl analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Ethyl-substituted analogs (e.g., ) exhibit significantly lower molecular weights and simpler pharmacokinetic profiles.

Heterocyclic Core Modifications :

- Replacing morpholine with azepane (a seven-membered amine ring) increases molecular weight by ~16 Da and may alter conformational flexibility .

- Morpholine derivatives generally exhibit better solubility than azepane analogs due to the oxygen atom’s polarity .

Biological Activity: While direct data on the target compound are unavailable, structurally related pyrimidinones and morpholine derivatives demonstrate antimicrobial activity.

Biological Activity

2-(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a compound characterized by its unique structure that incorporates a cycloheptyl group and a morpholine moiety linked to a 1,2,4-oxadiazole ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

- Molecular Formula : C13H22ClN3O2

- Molecular Weight : 287.79 g/mol

- CAS Number : 1423025-54-0

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors. Notably, it has shown potential as an inhibitor of enzymes involved in metabolic pathways such as 3-hydroxykynurenine transaminase, which is significant in the kynurenine pathway.

The mechanism of action involves binding to molecular targets that modulate biological pathways. The oxadiazole moiety is known for its ability to inhibit several enzymes and proteins related to cell proliferation and survival .

Biological Activities

The following table summarizes the various biological activities associated with this compound:

Case Studies and Research Findings

- Cytotoxicity Studies :

- Enzyme Interaction :

- Comparative Analysis :

Q & A

Q. Resolution Strategies :

- Orthogonal Assays : Compare IC₅₀ values from enzymatic (e.g., kinase inhibition) vs. cellular (e.g., proliferation) assays.

- Chiral HPLC : Verify enantiopurity and retest isolated isomers.

- Computational Docking : Model compound binding to identify steric clashes caused by cycloheptyl vs. smaller substituents (see ’s ligand-protein interaction data as a template) .

What computational methods predict the solubility and bioavailability of this compound?

Methodological Answer:

- Solubility Prediction : Use COSMO-RS or Abraham Solvation Parameters to estimate logS (e.g., cycloheptyl’s hydrophobicity reduces aqueous solubility).

- Bioavailability :

- Lipinski’s Rule : Assess MW (<500), logP (<5), H-bond donors/acceptors (morpholine contributes 2 acceptors).

- PAMPA Assay : Experimentally measure passive permeability (e.g., pH 7.4 buffer, 37°C) and compare to predicted values.

Validation : Cross-reference with experimental solubility data from analogs in (e.g., fluorophenyl-morpholine derivatives with logP ~3.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.